molecular formula C44H62N8O11 B15190174 (E)-but-2-enedioic acid;2-[(4-methylpiperazin-1-yl)methyl]-1-(2-prop-2-enoxyethyl)benzimidazole;hydrate CAS No. 95894-14-7

(E)-but-2-enedioic acid;2-[(4-methylpiperazin-1-yl)methyl]-1-(2-prop-2-enoxyethyl)benzimidazole;hydrate

Cat. No.: B15190174
CAS No.: 95894-14-7
M. Wt: 879.0 g/mol
InChI Key: LGSOHLJOEMZMAI-VNKKNNBQSA-N
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Description

(E)-but-2-enedioic acid;2-[(4-methylpiperazin-1-yl)methyl]-1-(2-prop-2-enoxyethyl)benzimidazole;hydrate is a complex organic compound that may have applications in various fields such as chemistry, biology, medicine, and industry. This compound consists of multiple functional groups, including a benzimidazole core, a piperazine ring, and an enedionic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;2-[(4-methylpiperazin-1-yl)methyl]-1-(2-prop-2-enoxyethyl)benzimidazole;hydrate typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions.

    Attachment of the Enedionic Acid Moiety: This step may involve the reaction of the benzimidazole derivative with maleic acid or its derivatives under specific conditions.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the benzimidazole core.

    Reduction: Reduction reactions could target the double bonds in the enedionic acid moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the benzimidazole or piperazine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be studied for its potential interactions with biological macromolecules or its effects on cellular processes.

Medicine

Medically, the compound could be investigated for its potential therapeutic properties, such as antimicrobial, antiviral, or anticancer activities.

Industry

Industrially, it might find applications in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;2-[(4-methylpiperazin-1-yl)methyl]-1-(2-prop-2-enoxyethyl)benzimidazole;hydrate would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds with similar benzimidazole cores.

    Piperazine Derivatives: Compounds containing piperazine rings.

    Enedionic Acid Derivatives: Compounds with similar enedionic acid moieties.

Uniqueness

The uniqueness of (E)-but-2-enedioic acid;2-[(4-methylpiperazin-1-yl)methyl]-1-(2-prop-2-enoxyethyl)benzimidazole;hydrate lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

CAS No.

95894-14-7

Molecular Formula

C44H62N8O11

Molecular Weight

879.0 g/mol

IUPAC Name

(E)-but-2-enedioic acid;2-[(4-methylpiperazin-1-yl)methyl]-1-(2-prop-2-enoxyethyl)benzimidazole;hydrate

InChI

InChI=1S/2C18H26N4O.2C4H4O4.H2O/c2*1-3-13-23-14-12-22-17-7-5-4-6-16(17)19-18(22)15-21-10-8-20(2)9-11-21;2*5-3(6)1-2-4(7)8;/h2*3-7H,1,8-15H2,2H3;2*1-2H,(H,5,6)(H,7,8);1H2/b;;2*2-1+;

InChI Key

LGSOHLJOEMZMAI-VNKKNNBQSA-N

Isomeric SMILES

CN1CCN(CC1)CC2=NC3=CC=CC=C3N2CCOCC=C.CN1CCN(CC1)CC2=NC3=CC=CC=C3N2CCOCC=C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.O

Canonical SMILES

CN1CCN(CC1)CC2=NC3=CC=CC=C3N2CCOCC=C.CN1CCN(CC1)CC2=NC3=CC=CC=C3N2CCOCC=C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.O

Origin of Product

United States

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